molecular formula C4H7ClO B8794101 TRANS-4-CHLORO-2-BUTENE-1-OL

TRANS-4-CHLORO-2-BUTENE-1-OL

Cat. No.: B8794101
M. Wt: 106.55 g/mol
InChI Key: WVRLAHTVGOLBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRANS-4-CHLORO-2-BUTENE-1-OL is an organic compound with the molecular formula C4H7ClO It is a chlorinated alcohol that features both an alkene and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: TRANS-4-CHLORO-2-BUTENE-1-OL can be synthesized through several methods. One common approach involves the chlorination of butene followed by hydrolysis. For instance, 1,3-dichloro-2-butene can be treated with sodium carbonate in the presence of a reflux condenser to yield 1-chloro-2-butene-4-ol . Another method involves the addition of hydrogen chloride to butadiene, followed by hydrolysis .

Industrial Production Methods: Industrial production of 1-chloro-2-butene-4-ol typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures can optimize the production process.

Chemical Reactions Analysis

TRANS-4-CHLORO-2-BUTENE-1-OL undergoes various chemical reactions due to the presence of both the alkene and alcohol functional groups.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

Major Products:

    Oxidation: 1-Chloro-2-butene-4-al, 1-chloro-2-butenoic acid.

    Reduction: 1-Chloro-2-butanol.

    Substitution: 2-Buten-1-ol, 3-Buten-2-ol.

Scientific Research Applications

TRANS-4-CHLORO-2-BUTENE-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds and alcohols.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of TRANS-4-CHLORO-2-BUTENE-1-OL involves its interaction with various molecular targets. The alkene group can participate in addition reactions, while the alcohol group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound versatile in different applications .

Comparison with Similar Compounds

TRANS-4-CHLORO-2-BUTENE-1-OL can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its dual functionality, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

IUPAC Name

4-chlorobut-2-en-1-ol

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2

InChI Key

WVRLAHTVGOLBEB-UHFFFAOYSA-N

Canonical SMILES

C(C=CCCl)O

Origin of Product

United States

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